molecular formula C12H14Cl3NO B3005278 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide CAS No. 2411243-18-8

2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide

Cat. No. B3005278
CAS RN: 2411243-18-8
M. Wt: 294.6
InChI Key: ANXDELCUXJQVHR-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide involves inhibiting the synthesis of carotenoids in plants. Carotenoids are essential pigments that are responsible for photosynthesis and other physiological processes in plants. By inhibiting the synthesis of carotenoids, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide disrupts the normal growth and development of weeds, leading to their death.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide inhibits the activity of enzymes involved in carotenoid synthesis, leading to a decrease in chlorophyll content and photosynthetic activity in plants. Additionally, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species and cell damage.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a useful tool for studying plant growth and development. Its herbicidal properties make it an effective tool for controlling weeds in laboratory experiments. However, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has some limitations in laboratory experiments. It is a toxic compound that can be harmful to researchers if not handled properly. Additionally, the use of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide in laboratory experiments may not accurately reflect its effects in field conditions.

Future Directions

There are several future directions for research on 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. One area of research is the development of new herbicides that are more effective and environmentally friendly than 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. Another area of research is the investigation of the effects of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, research could focus on the potential use of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide in combination with other herbicides to improve weed control and reduce the development of herbicide-resistant weeds.
Conclusion:
In conclusion, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a synthetic herbicide that is widely used in agriculture and turfgrass management. Its mechanism of action involves inhibiting the synthesis of carotenoids in plants, leading to the death of weeds. 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been extensively studied for its herbicidal properties and its effects on plant growth and development. While 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has some limitations in laboratory experiments, it remains a useful tool for studying plant physiology and weed control. There are several future directions for research on 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide, including the development of new herbicides and the investigation of its effects on non-target organisms.

Synthesis Methods

2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is synthesized through a series of chemical reactions. The first step involves the reaction of 3,5-dichlorobenzyl chloride with propylene oxide to form 1-(3,5-dichlorophenyl)prop-2-ene-1-ol. The second step involves the reaction of the obtained product with N-methylacetamide to form 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide. The synthesis of 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including corn, soybean, and wheat. 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide is also used in turfgrass management to control weeds in golf courses, sports fields, and lawns. Additionally, 2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide has been used in research studies to investigate its effects on plant growth and development.

properties

IUPAC Name

2-chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO/c1-3-11(16(2)12(17)7-13)8-4-9(14)6-10(15)5-8/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXDELCUXJQVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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